Cas no 1214366-87-6 (Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate)

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinateは、ピリジン環とニコチン酸エステルを有する複素環化合物です。この化合物は、医薬品中間体や有機合成の構築ブロックとしての応用が期待されています。分子内にヒドロキシル基とピリジン環を有するため、金属イオンとのキレート形成能や分子間相互作用を利用した機能性材料開発への可能性を秘めています。エステル部位はさらなる化学修飾の足場として利用可能で、構造多様性の拡張が容易です。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い試薬としての利用が可能です。

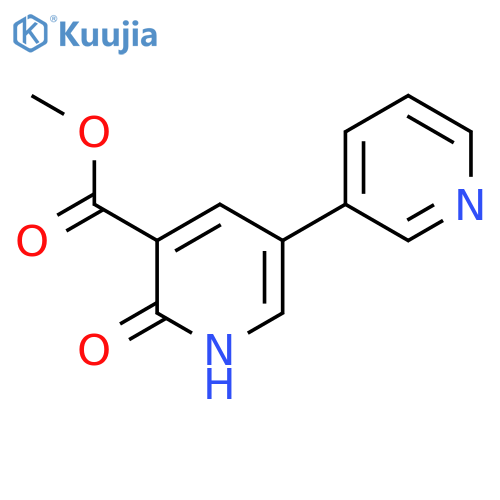

1214366-87-6 structure

商品名:Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate

CAS番号:1214366-87-6

MF:C12H10N2O3

メガワット:230.21940279007

CID:4921372

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate

- Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate

-

- インチ: 1S/C12H10N2O3/c1-17-12(16)10-5-9(7-14-11(10)15)8-3-2-4-13-6-8/h2-7H,1H3,(H,14,15)

- InChIKey: XDCTUNIFGUAJRC-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C(NC=C(C=1)C1C=NC=CC=1)=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 399

- トポロジー分子極性表面積: 68.3

- 疎水性パラメータ計算基準値(XlogP): 0.4

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024000140-500mg |

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate |

1214366-87-6 | 97% | 500mg |

$940.80 | 2023-09-04 | |

| Alichem | A024000140-250mg |

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate |

1214366-87-6 | 97% | 250mg |

$714.00 | 2023-09-04 | |

| Alichem | A024000140-1g |

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate |

1214366-87-6 | 97% | 1g |

$1696.80 | 2023-09-04 |

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

1214366-87-6 (Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量